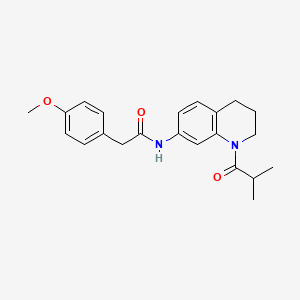
1-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core with thiophene and furan substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentanecarboxamide core, followed by the introduction of thiophene and furan substituents through various coupling reactions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form corresponding thiol and alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, thiols, alcohols, and substituted thiophene and furan derivatives. These products can be further utilized in various synthetic applications.
Aplicaciones Científicas De Investigación
1-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Thiophen-2-yl)-N-(furan-2-ylmethyl)cyclopentanecarboxamide
- 1-(Thiophen-3-yl)-N-(furan-2-ylmethyl)cyclopentanecarboxamide
- 1-(Thiophen-2-yl)-N-(furan-3-ylmethyl)cyclopentanecarboxamide
Uniqueness
1-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide is unique due to the presence of both thiophene and furan rings, which confer distinct electronic and steric properties
Propiedades
IUPAC Name |
1-thiophen-2-yl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-18(19(8-1-2-9-19)17-4-3-10-24-17)20-12-15-5-6-16(22-15)14-7-11-23-13-14/h3-7,10-11,13H,1-2,8-9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQUWWNRSZXLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2604764.png)
![2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE](/img/structure/B2604769.png)

![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)
![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)
![2-[(1-propyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2604774.png)
![1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2604775.png)


![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2604787.png)
